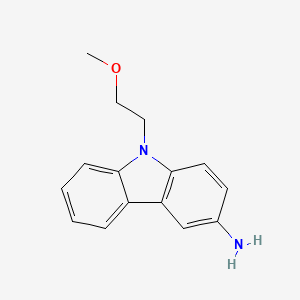

9-(2-methoxyethyl)-9H-carbazol-3-amine

Description

Chemical Classification and Structural Overview

This compound belongs to the nitrogen-containing heterocyclic compound family, specifically classified within the carbazole derivatives category. The compound exhibits a molecular formula of C₁₅H₁₆N₂O and possesses a molecular weight of 240.30 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 9-(2-methoxyethyl)carbazol-3-amine, reflecting its systematic nomenclature based on the carbazole core structure.

The structural architecture of this compound features a fused bicyclic carbazole system consisting of a benzene ring fused to a pyrrole-like ring, creating a planar π-conjugated framework. The compound incorporates two distinctive functional groups: a 2-methoxyethyl substituent attached to the nitrogen atom at position 9 of the carbazole ring, and an amino group positioned at the 3-carbon of the carbazole structure. This molecular arrangement creates a donor-acceptor system where the amino group serves as an electron-donating moiety while the carbazole core provides an extended conjugated system for electron delocalization.

The Chemical Abstracts Service registry number for this compound is 87186-35-4, providing a unique identifier for database searches and regulatory documentation. The compound's three-dimensional structure exhibits significant planarity due to the aromatic carbazole system, which facilitates π-π stacking interactions and contributes to its solid-state properties. The methoxyethyl chain introduces flexibility to the otherwise rigid carbazole framework, potentially influencing solubility characteristics and intermolecular interactions.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Carbazole Derivative Research

The development of carbazole derivatives has followed a trajectory spanning over a century, with initial discoveries dating back to the late 1800s when Graebe and Ullmann first reported the Graebe-Ullmann reaction for carbazole synthesis in 1896. This foundational work established the groundwork for systematic investigation into carbazole chemistry and its derivatives. Subsequent decades witnessed the development of additional synthetic methodologies, including the Bucherer carbazole synthesis reported in 1904 and the Borsche-Drechsel cyclization reaction, which became instrumental in advancing carbazole derivative preparation.

The industrial significance of carbazole compounds became apparent during the mid-20th century when researchers recognized their potential as intermediates for fine chemicals, pharmaceuticals, and polymer materials. The unique structural characteristics of the carbazole framework, particularly its nitrogen-containing heterocyclic nature and extended π-conjugated system, attracted attention from both academic and industrial research communities. Traditional synthesis methods, while economically viable, produced limited structural diversity, prompting investigators to explore novel synthetic approaches that could accommodate the growing demand for specialized carbazole derivatives.

The emergence of organic electronics in the latter half of the 20th century marked a pivotal moment for carbazole derivative research. Scientists discovered that carbazole-based compounds exhibited superior optical properties compared to conventional conjugated polymers, attributed to their planar π-conjugated systems with high rigidity and electron delocalization capabilities. The presence of nitrogen atoms in the carbazole ring enabled the formation of charge transfer complexes, resulting in red-shifted absorption and emission spectra that proved advantageous for optoelectronic applications.

Contemporary research into this compound and related compounds has been driven by the recognition that specific substitution patterns can dramatically influence electronic and photophysical properties. The introduction of methoxyethyl and amino substituents represents a strategic approach to molecular design, where electron-donating groups enhance the electron density of the carbazole core while maintaining the structural integrity necessary for practical applications. This targeted modification strategy has become a hallmark of modern carbazole derivative research, enabling the development of compounds with precisely tuned characteristics for specific technological applications.

Significance in Organic Electronics and Pharmaceutical Chemistry

The significance of this compound in organic electronics stems from its exceptional electronic properties that make it suitable for various optoelectronic applications. Carbazole derivatives have demonstrated remarkable performance as electron transport materials in organic light-emitting diodes, where their ability to facilitate efficient electron transport is crucial for device functionality. Recent research has shown that carbazole-based compounds can exhibit electron currents that are 2-3 orders of magnitude higher than conventional materials, particularly when incorporating electron-accepting moieties alongside the carbazole core.

The compound's potential as a host material for phosphorescent emitters has been extensively investigated, with studies demonstrating external quantum efficiencies exceeding 20% in green phosphorescent organic light-emitting diodes. This performance advantage is attributed to the compound's balanced electronic structure, which enables efficient energy transfer to phosphorescent dopants while maintaining charge transport capabilities. The presence of both electron-donating amino groups and the extended carbazole π-system creates an optimal electronic environment for hosting transition metal complexes commonly used in high-efficiency lighting applications.

In the realm of thermally activated delayed fluorescence applications, carbazole derivatives have emerged as promising candidates due to their ability to achieve high external quantum efficiency without requiring precious metal complexes. The structural flexibility afforded by the methoxyethyl substituent allows for fine-tuning of the energy gap between singlet and triplet excited states, a critical parameter for efficient thermally activated delayed fluorescence emission. Research has demonstrated that fused-ring carbazole derivatives can achieve unprecedented color purity in deep-blue emission regions, addressing one of the most challenging aspects of organic light-emitting diode technology.

Table 2: Performance Characteristics in Organic Electronic Applications

The pharmaceutical chemistry applications of this compound are rooted in the well-established biological activity of carbazole derivatives. Carbazole-based compounds have demonstrated diverse therapeutic potentials, including antitumor, antibacterial, antimicrobial, analgesic, neuroprotective, anti-epileptic, anti-inflammatory, and pancreatic-lipase inhibitory activities. The presence of the superior pharmacophoric moiety within the carbazole structure makes these compounds valuable starting materials for pharmaceutical development and as intermediates in the synthesis of advanced therapeutic molecules.

Several carbazole-based pharmaceuticals have achieved commercial success, including carvedilol, carprofen, carazostatin, ellipticine, olivacine, datelliptium, alectinib, and celiptium, demonstrating the clinical viability of this compound class. The antiviral properties of carbazole derivatives have been particularly noteworthy, with comprehensive research documenting their effectiveness against human immunodeficiency virus, human cytomegalovirus, chronic hepatitis C virus, herpes simplex virus, and human papilloma virus. These broad-spectrum antiviral activities suggest that this compound and related compounds may serve as lead structures for developing novel antiviral therapeutics.

The compound's potential in pharmaceutical applications is further enhanced by its structural features that enable chemical modification at specific positions. The amino group at position 3 provides a reactive site for conjugation with other pharmacologically active moieties, while the methoxyethyl substituent can influence pharmacokinetic properties such as solubility and bioavailability. This structural versatility positions this compound as a valuable scaffold for medicinal chemistry efforts aimed at developing next-generation therapeutic agents with improved efficacy and selectivity profiles.

Properties

IUPAC Name |

9-(2-methoxyethyl)carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-18-9-8-17-14-5-3-2-4-12(14)13-10-11(16)6-7-15(13)17/h2-7,10H,8-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBCKWMVTAOFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670537 | |

| Record name | 9-(2-Methoxyethyl)-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87186-35-4 | |

| Record name | 9-(2-Methoxyethyl)-9H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 9-(2-methoxyethyl)-9H-carbazol-3-amine generally follows these key steps:

Step 1: Preparation of the Carbazole Core

The carbazole nucleus can be obtained by classical methods such as cyclization of biphenyl derivatives or Fischer indole synthesis, providing the base structure for further modification.Step 2: Introduction of the 2-Methoxyethyl Group via N-Alkylation

The nitrogen at position 9 of carbazole is alkylated using 2-methoxyethyl chloride or related reagents in the presence of a base like potassium carbonate or potassium hydroxide. This reaction typically occurs in polar solvents such as acetone or dimethylformamide (DMF) at ambient or slightly elevated temperatures.Step 3: Amination at the 3-Position via Nitration and Reduction

The 3-position of the carbazole ring is selectively nitrated using a nitrating mixture (commonly nitric acid with acetic acid or 1,2-dichloroethane as solvent) under controlled temperature (often 0°C to room temperature) to yield 3-nitrocarbazole derivatives. Subsequent reduction of the nitro group to an amine is achieved by using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder under acidic conditions.Alternative Step 3: Direct Reductive Amination

Another approach involves direct reductive amination of the carbazole-3-carbaldehyde or carbazole-3-methanamine intermediate with 2-methoxyethylamine, using sodium triacetoxyborohydride as the reducing agent in anhydrous tetrahydrofuran (THF) with catalytic acetic acid. This method bypasses the nitration/reduction sequence and allows direct installation of the 2-methoxyethyl substituent on the nitrogen.

Detailed Reaction Conditions and Examples

Representative Synthetic Scheme (Summary)

N-Alkylation

Carbazole + 2-methoxyethyl chloride + K2CO3 → 9-(2-methoxyethyl)-9H-carbazoleNitration

9-(2-methoxyethyl)-9H-carbazole + HNO3/AcOH → 3-nitro-9-(2-methoxyethyl)-9H-carbazoleReduction

3-nitro-9-(2-methoxyethyl)-9H-carbazole + SnCl2/HCl → this compound

Or alternatively:

Research Findings and Comparative Analysis

The classical nitration/reduction route is well-established, offering regioselectivity and high yields for the 3-amino substitution. This method is robust but involves handling strong acids and reducing agents.

The reductive amination approach using sodium triacetoxyborohydride provides a milder and more direct route to the target compound, with fewer steps and less hazardous reagents. This method also allows for in situ generation of 2-methoxyethylamine, improving efficiency.

Alkylation conditions require careful control to prevent over-alkylation or side reactions. Potassium carbonate is preferred as a mild base, and solvents like acetone or DMF facilitate good solubility and reaction rates.

The choice of reduction agent impacts purity and yield; tin(II) chloride is favored for its selectivity and ease of use, while catalytic hydrogenation is an alternative in some cases.

Summary Table of Preparation Methods

Additional Notes

The amino group at the 3-position of carbazole is nucleophilic and can participate in further functionalization, making this compound a valuable intermediate in organic synthesis and pharmaceutical research.

The 2-methoxyethyl substituent enhances solubility and modulates electronic properties, relevant for applications in medicinal chemistry and material science.

Purification methods typically involve column chromatography using dichloromethane/methanol mixtures or recrystallization to obtain analytically pure product.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole-3-imine derivatives.

Reduction: Reduction reactions can convert nitro derivatives to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Carbazole-3-imine derivatives.

Reduction: Amino-substituted carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Carbazoles, including 9-(2-methoxyethyl)-9H-carbazol-3-amine, have been studied for their biological activities such as:

- Anticancer Activity: Research indicates that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

- Antiviral Properties: Some studies suggest that carbazole derivatives can inhibit viral replication, making them candidates for antiviral drug development, particularly against viruses like HIV and hepatitis C .

- Neuroprotective Effects: There is emerging evidence that carbazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science

The unique electronic properties of carbazole derivatives make them valuable in the field of organic electronics. This compound can be used in:

- Organic Light Emitting Diodes (OLEDs): Its ability to emit light when subjected to an electric current positions it as a key component in OLED technology.

- Photovoltaic Cells: The compound may also play a role in enhancing the efficiency of organic solar cells due to its favorable charge transport properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that this compound induces apoptosis in breast cancer cell lines through ROS generation. |

| Study 2 | Antiviral Properties | Found that the compound inhibits HIV replication by targeting reverse transcriptase activity. |

| Study 3 | Neuroprotection | Showed protective effects against amyloid-beta-induced toxicity in neuronal cultures, suggesting potential for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 9-(2-methoxyethyl)-9H-carbazol-3-amine with key analogs:

Key Observations:

- Solubility : The 2-methoxyethyl group enhances polarity compared to ethyl or benzyl substituents, making it advantageous for solution-processed materials.

- Thermal Stability : Ethyl-substituted carbazoles exhibit decomposition temperatures (Td) around 300°C , while bulkier substituents (e.g., fluorobenzyl) may reduce stability due to steric strain.

- Biological Activity : Fluorobenzyl and benzyl derivatives show antimicrobial and enzyme inhibition properties , whereas methoxyethyl analogs have underexplored bioactivity.

Biological Activity

9-(2-Methoxyethyl)-9H-carbazol-3-amine is a derivative of carbazole, a compound known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N

- CAS Number : 87186-35-4

This compound features a carbazole core substituted with a methoxyethyl group at the 9-position and an amine group at the 3-position, which may influence its biological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar carbazole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

- Antiviral Activity : Some studies have indicated that carbazole derivatives can bind to viral proteins, potentially inhibiting viral replication. For instance, molecular docking studies have demonstrated strong binding affinities to SARS-CoV-2 proteins .

- Antimicrobial Properties : Carbazole derivatives are often screened for antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases .

Antiviral Activity

Recent studies have focused on the antiviral potential of carbazole derivatives against SARS-CoV-2. The synthesized compounds exhibited significant binding affinities to the virus's main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For example, specific derivatives displayed binding energies comparable to standard antiviral drugs like remdesivir and lopinavir, suggesting their potential as therapeutic agents against COVID-19 .

Antimicrobial Activity

Carbazole derivatives have been evaluated for their antimicrobial properties. In one study, compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 mm to 24.0 mm at a concentration of 50 µg/mL . This highlights the potential of this compound in treating bacterial infections.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of carbazole derivatives. Some compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage, which may be beneficial in neurodegenerative diseases . The presence of substituents at the nitrogen position in carbazole is critical for enhancing neuroprotective activity.

Case Studies

-

SARS-CoV-2 Inhibition :

- A recent study synthesized several benzofuran-based carbazole derivatives and evaluated their inhibitory effects on SARS-CoV-2 proteins through molecular docking. The results indicated that certain compounds had high binding affinities (e.g., -8.83 Kcal/mol) against Mpro, suggesting their potential as antiviral agents .

- Neuroprotective Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (Kcal/mol) | Activity Type |

|---|---|---|

| This compound | TBD | Antiviral |

| Lopinavir | -8.73 | Antiviral |

| Remdesivir | TBD | Antiviral |

| 2-Phenyl-9-(p-tolyl)-9H-carbazole | TBD | Neuroprotective |

| N-substituted carbazoles | Varies | Antimicrobial |

Q & A

Q. What are the common synthetic routes for preparing 9-(2-methoxyethyl)-9H-carbazol-3-amine, and what factors influence reaction yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with carbazole derivatives. Key steps include:

- Palladium-catalyzed cross-coupling to introduce the methoxyethyl group (e.g., Suzuki-Miyaura coupling) .

- Amine functionalization through nucleophilic substitution or reductive amination.

Critical factors for yield and purity include: - Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency .

- Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency .

- Purification : Column chromatography or recrystallization removes byproducts .

Example bond lengths (C–N: 1.35–1.47 Å; aromatic C–C: ~1.39 Å) confirm structural integrity post-synthesis .

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and purity. Aromatic proton signals appear at δ 6.8–8.2 ppm, while the methoxyethyl group shows peaks at δ 3.2–4.0 ppm .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C at ~1100 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures (e.g., monoclinic space group P2₁) . Example parameters:

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁ | |

| Unit cell volume | 1713.74 ų |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer : Contradictions arise from conformational flexibility or impurities. Strategies include:

- Multi-technique validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison .

- Crystallographic cross-check : Resolve ambiguity using single-crystal XRD data .

For example, unexpected signals in ¹H NMR may indicate rotamers; variable-temperature NMR can distinguish dynamic processes .

Q. What experimental design considerations are critical when evaluating the biological activity (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- In vitro assays : Use cytochrome P450 inhibition assays (e.g., CYP3A4) with positive controls (e.g., ketoconazole) .

- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC₅₀ values .

- Solubility optimization : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent interference .

- Metabolic stability : Monitor compound degradation in liver microsomes using LC-MS .

Structural analogs (e.g., N,9-diphenylcarbazol-2-amine) show IC₅₀ values of ~5 µM for CYP3A4, providing a benchmark .

Q. How can researchers address challenges in achieving high-purity this compound for sensitive applications like organic light-emitting diodes (OLEDs)?

- Methodological Answer :

- Advanced purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >99% purity .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >300°C) for OLED processing .

- Mass transport optimization : In vacuum deposition, maintain substrate temperatures at 150–200°C to prevent aggregation .

Contaminants (e.g., unreacted carbazole precursors) are detected via thin-layer chromatography (TLC) and removed via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.